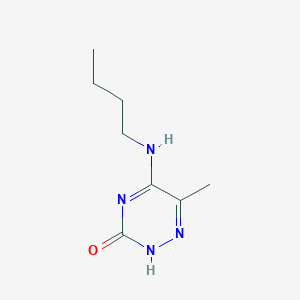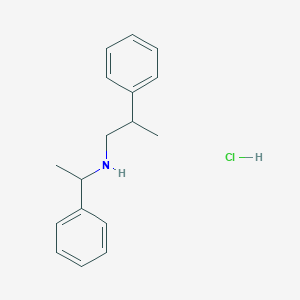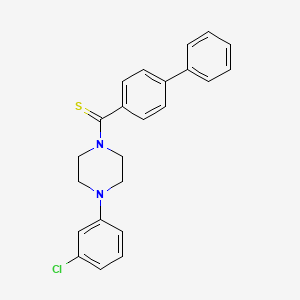![molecular formula C17H22N2O2S2 B4762524 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4762524.png)
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Übersicht
Beschreibung
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as DMTP, is a synthetic compound that belongs to the family of piperazine derivatives. DMTP has been widely studied for its potential application in the field of medicinal chemistry, due to its unique chemical structure and pharmacological properties. In
Wirkmechanismus
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been shown to modulate the activity of various neurotransmitter receptors, including dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to have various biochemical and physiological effects on the body. In cancer research, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of cell growth and proliferation. In Alzheimer's disease research, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are believed to be a major contributor to the development of the disease. In schizophrenia research, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to modulate dopamine and serotonin neurotransmission, which leads to the reduction of positive symptoms of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for various targets in the body. However, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine also has several limitations, including its complex synthesis method and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, including the development of more efficient synthesis methods, the identification of new targets for 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, and the optimization of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine for clinical use. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine and its potential application in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In schizophrenia research, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to reduce the positive symptoms of the disease by modulating dopamine and serotonin neurotransmission.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-14-5-6-15(2)17(12-14)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJPKCBPMJXJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4762463.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762469.png)
![2-[3-(4-methoxyphenyl)isoxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4762489.png)
![N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4762523.png)


![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4762540.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4762542.png)